

In-Depth Technical Guide: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B1457109

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene** (CAS No. 775334-11-7). This halogenated aromatic ether, featuring a methoxymethyl (MOM) protecting group, is a potentially valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and provides a framework for its handling and potential application. The guide is structured to deliver essential information to researchers, enabling informed decisions in experimental design and execution.

Molecular and Chemical Identity

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a polysubstituted benzene derivative. The strategic placement of chloro and fluoro groups, combined with a hydroxyl moiety protected by a methoxymethyl ether, offers multiple avenues for synthetic transformations. The MOM group, for instance, is stable under a variety of non-acidic conditions and can be readily cleaved, making it an excellent choice for multi-step syntheses.

The fundamental identifiers for this compound are cataloged below:

Identifier	Value	Source
CAS Number	775334-11-7	Sigma-Aldrich[1]
Molecular Formula	C ₈ H ₈ ClFO ₂	Sigma-Aldrich[1]
Molecular Weight	190.6 g/mol	Sigma-Aldrich[1]
InChI	1S/C8H8ClFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3	Sigma-Aldrich[1]
InChI Key	UYGKADZIQNEDID-UHFFFAOYSA-N	Sigma-Aldrich[1]

Molecular Structure Visualization

The structural arrangement of **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene** is depicted in the following diagram.

Caption: 2D representation of **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene**.

Physical Properties

A comprehensive, experimentally verified dataset of the physical properties for **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene** is not readily available in the public domain. The information presented below is sourced from chemical supplier data. It is imperative for researchers to independently verify these properties upon receipt of the material.

Property	Value	Source
Physical Form	Liquid	Sigma-Aldrich[1]
Purity	96%	Sigma-Aldrich[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
Solubility	Data not available	

Expert Insight: The absence of readily available physical data such as boiling point and density is common for novel or specialized chemical intermediates. Researchers should anticipate the need to determine these properties in-house. Given its structure as a substituted benzene, it is likely to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in water is expected to be low.

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene** is not widely disseminated, general safety precautions for halogenated aromatic compounds should be strictly followed.

General Handling Protocol:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Assessment: Based on the functional groups present, potential hazards may include:

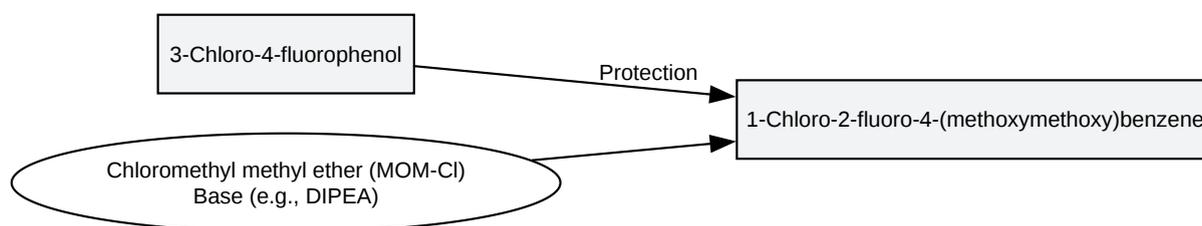
- Skin and eye irritation.
- Toxicity upon ingestion or inhalation.
- Environmental persistence.

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Synthetic and Experimental Workflow

Conceptual Synthetic Pathway

While a specific, peer-reviewed synthesis of **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene** is not published, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A likely precursor would be 3-chloro-4-fluorophenol, which would undergo protection of the hydroxyl group as a methoxymethyl ether.



[Click to download full resolution via product page](#)

Caption: A potential synthetic route to **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene**.

Experimental Protocol: General Procedure for MOM Protection

- **Reaction Setup:** In a fume hood, dissolve 3-chloro-4-fluorophenol in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

- **Reagent Addition:** Cool the reaction mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Justification of Experimental Choices:

- **Inert Atmosphere:** Prevents unwanted side reactions with atmospheric moisture and oxygen.
- **Aprotic Solvent:** Dichloromethane and tetrahydrofuran are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
- **Non-nucleophilic Base:** DIPEA is used to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.
- **Column Chromatography:** This is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic and Analytical Characterization

No published spectroscopic data (NMR, IR, MS) for **1-Chloro-2-fluoro-4-(methoxymethoxy)benzene** has been identified. Researchers who synthesize or procure this compound will need to perform their own analytical characterization.

Expected Spectroscopic Signatures:

- **^1H NMR:** Protons on the aromatic ring would appear as doublets or doublets of doublets, with coupling constants characteristic of their positions relative to the fluorine and chlorine

substituents. The methylene protons of the MOM group would likely appear as a singlet around 5.0-5.5 ppm, and the methyl protons of the MOM group as a singlet around 3.5 ppm.

- ^{13}C NMR: The spectrum would show eight distinct carbon signals. The carbons attached to fluorine and chlorine would exhibit characteristic splitting patterns and chemical shifts.
- ^{19}F NMR: A single resonance would be expected, with its chemical shift influenced by the adjacent chloro and methoxymethoxy groups.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, indicative of the presence of a chlorine atom.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C-O-C ether linkages, C-Cl bond, C-F bond, and the aromatic C-H and C=C bonds.

Conclusion and Future Outlook

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a chemical intermediate with potential utility in organic synthesis. This guide has consolidated the currently available information on its identity and properties. A significant knowledge gap exists regarding its detailed physical properties and spectroscopic data. Future work should focus on the experimental determination of these parameters to facilitate its broader application in research and development. The methodologies and predictive insights provided herein offer a foundational resource for scientists working with this compound.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1457109#physical-properties-of-1-chloro-2-fluoro-4-methoxymethoxy-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com